Cas no 1806051-23-9 (Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a reactive aminomethyl group, a chloro substituent, and a difluoromethyl moiety, enabling selective functionalization for complex molecule construction. The ester group at the 5-position enhances solubility and facilitates further derivatization. This compound is particularly valuable in the development of bioactive molecules due to its balanced reactivity and stability under various synthetic conditions. Its difluoromethyl group can influence lipophilicity and metabolic stability, making it a useful building block in medicinal chemistry and crop protection applications.
Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate structure
1806051-23-9 structure
商品名:Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate
CAS番号:1806051-23-9
MF:C9H9ClF2N2O2
メガワット:250.629768133163
CID:4870275

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate
    • インチ: 1S/C9H9ClF2N2O2/c1-16-9(15)5-3-14-7(10)6(8(11)12)4(5)2-13/h3,8H,2,13H2,1H3
    • InChIKey: ULQGCHUIYNXKQB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C(F)F)=C(CN)C(C(=O)OC)=CN=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 256
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 65.2

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029049256-1g
Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate
1806051-23-9 97%
1g
$1,460.20 2022-04-01

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 関連文献

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylateに関する追加情報

Methyl 4-(Aminomethyl)-2-chloro-3-(Difluoromethyl)pyridine-5-carboxylate (CAS No. 1806051-23-9): An Overview

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806051-23-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.

The chemical structure of Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate is notable for its pyridine core, which is substituted with a chloro group, a difluoromethyl group, and an aminomethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The pyridine ring, a common motif in many pharmaceuticals, contributes to the compound's stability and reactivity. The chloro and difluoromethyl substituents enhance its lipophilicity and metabolic stability, while the aminomethyl group provides a site for further functionalization and bioconjugation.

Recent studies have explored the synthesis of Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate using various methodologies. One notable approach involves the reaction of 4-cyanopyridine with chlorodifluoroacetic acid methyl ester followed by reduction and subsequent amination. This multi-step process allows for the efficient synthesis of the target compound with high yields and purity. Another method involves the direct coupling of 4-cyanopyridine with an appropriate amine derivative in the presence of a suitable catalyst, such as palladium or copper complexes.

The biological activity of Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate has been investigated in several preclinical studies. Research has shown that this compound exhibits potent activity against various bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, it has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. The compound's ability to modulate specific enzymes and receptors involved in these pathways is currently under investigation.

In the context of drug discovery, Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate has been evaluated for its potential as a lead compound in the development of novel therapeutics. Its unique structure provides opportunities for structural modifications to optimize its pharmacological profile. For instance, substituting different functional groups on the pyridine ring or modifying the aminomethyl moiety can enhance its potency and selectivity. Computational methods, such as molecular docking and virtual screening, have been employed to identify promising derivatives with improved biological activity.

Recent advancements in synthetic chemistry have also contributed to the development of more efficient and scalable methods for producing Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate. These improvements are crucial for translating laboratory-scale syntheses into industrial processes suitable for large-scale production. Green chemistry principles have been increasingly applied to minimize environmental impact and ensure sustainable manufacturing practices.

The safety profile of Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate is another important aspect that has been studied extensively. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.

In conclusion, Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806051-23-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of novel therapeutic agents. Continued research efforts will likely uncover new insights into its mechanisms of action and potential clinical uses.

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